molecular formula C9H14N2O3 B11803627 Ethyl 5-propoxy-1H-pyrazole-3-carboxylate CAS No. 1344687-43-9

Ethyl 5-propoxy-1H-pyrazole-3-carboxylate

Cat. No.: B11803627
CAS No.: 1344687-43-9
M. Wt: 198.22 g/mol
InChI Key: IBJIABOVWQDMGC-UHFFFAOYSA-N
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Description

Ethyl 5-propoxy-1H-pyrazole-3-carboxylate is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include refluxing in ethanol or another suitable solvent . The general synthetic route can be summarized as follows:

    Formation of pyrazole ring: Ethyl acetoacetate reacts with hydrazine hydrate to form the pyrazole ring.

    Introduction of propoxy group: The propoxy group is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-propoxy-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while substitution reactions can produce various alkyl or acyl derivatives .

Scientific Research Applications

Ethyl 5-propoxy-1H-pyrazole-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.

    Medicine: Explored for its anti-inflammatory, anti-cancer, and anti-microbial properties.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of Ethyl 5-propoxy-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-phenyl-1H-pyrazole-3-carboxylate
  • Ethyl 5-methyl-1H-pyrazole-3-carboxylate
  • Ethyl 5-trimethylsilyl-1H-pyrazole-3-carboxylate

Uniqueness

Ethyl 5-propoxy-1H-pyrazole-3-carboxylate is unique due to the presence of the propoxy group, which can influence its chemical reactivity and biological activity. This differentiates it from other similar compounds that may have different substituents, leading to variations in their properties and applications .

Properties

CAS No.

1344687-43-9

Molecular Formula

C9H14N2O3

Molecular Weight

198.22 g/mol

IUPAC Name

ethyl 3-propoxy-1H-pyrazole-5-carboxylate

InChI

InChI=1S/C9H14N2O3/c1-3-5-14-8-6-7(10-11-8)9(12)13-4-2/h6H,3-5H2,1-2H3,(H,10,11)

InChI Key

IBJIABOVWQDMGC-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=NNC(=C1)C(=O)OCC

Origin of Product

United States

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